molecular formula C8H9N3O5S B1280791 (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid CAS No. 80544-17-8

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

Cat. No.: B1280791
CAS No.: 80544-17-8
M. Wt: 259.24 g/mol
InChI Key: AGFYEFQBXHONNW-IZZDOVSWSA-N
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Description

“(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid” is a chemical compound with the CAS Number 80544-17-8 . It has a molecular weight of 259.24 . This compound is solid in physical form and should be stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

There are several methods for synthesizing this compound. One method involves the use of triphenylphosphine in dichloromethane at 20°C for a short period, followed by the addition of triethylamine . Another method involves the use of sodium acetate in water at 12 - 30°C for 3 hours, followed by the addition of hydrogen chloride in water at 0 - 10°C for 1 hour .


Molecular Structure Analysis

The molecular formula of this compound is C8H9N3O5S . The InChI Code is 1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14)/b11-6- .


Chemical Reactions Analysis

This compound is used as an important side chain for the synthesis of the third and fourth generation cephalosporins . It is of great economic and practical value to strengthen its research and development .


Physical and Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C . .

Scientific Research Applications

Antioxidant Properties and Reaction Pathways

One study delves into the antioxidant capacity assays, such as the ABTS radical cation-based assays, to elucidate reaction pathways involving similar chemical structures. The findings suggest that certain antioxidants can form coupling adducts with radicals, indicating a specific reaction pathway for these compounds. This insight could be relevant when considering the reactivity and potential antioxidant applications of complex organic structures like "(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid" (Ilyasov et al., 2020).

Biochemical Synthesis and Applications

Another area of research focuses on the synthesis and pharmacological applications of compounds with similar structures. For example, the study on plant betalains explores the chemistry and biochemistry of vacuolar pigments, detailing the synthesis pathways and biological activities of these compounds. Such research underscores the importance of understanding the biochemical synthesis and potential applications of complex molecules in pharmacology and therapeutics (Khan & Giridhar, 2015).

Analytical Methods in Biochemistry

The review on analytical methods used in determining antioxidant activity highlights the significance of advanced analytical techniques in understanding the properties and activities of complex organic compounds. This research is crucial for developing methods to assess the antioxidant potential of new compounds, which could be applicable to "this compound" and similar structures (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety information for this compound indicates that it is classified as a danger under the GHS classification . The hazard statements include H228 . The precautionary statements include P210-P240-P241-P280-P370+P378 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid involves the reaction of 2-aminothiazole with 2-methoxy-2-oxoacetaldehyde followed by the reaction of the resulting product with chloroacetic acid. The final step involves the conversion of the carboxylic acid group to an imine group using a coupling reagent.", "Starting Materials": [ "2-aminothiazole", "2-methoxy-2-oxoacetaldehyde", "chloroacetic acid", "coupling reagent" ], "Reaction": [ "Step 1: Reaction of 2-aminothiazole with 2-methoxy-2-oxoacetaldehyde in the presence of a catalyst to form (Z)-2-(2-Aminothiazol-4-yl)-2-methoxy-2-oxoacetaldehyde", "Step 2: Reaction of the product from step 1 with chloroacetic acid in the presence of a base to form (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)acetic acid", "Step 3: Conversion of the carboxylic acid group in the product from step 2 to an imine group using a coupling reagent to form (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid" ] }

CAS No.

80544-17-8

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid

InChI

InChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14)/b11-6+

InChI Key

AGFYEFQBXHONNW-IZZDOVSWSA-N

Isomeric SMILES

COC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)O

SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O

Canonical SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate (syn-isomer) (10.0 g) was suspended and stirred in acetone (100 ml), and heated and refluxed for 120 minutes. The precipitated crystal was filtered and collected, and dried under reduced pressure to obtain anhydrous 2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminoacetic acid (syn-isomer) (9.0 g) (96% yield).
Name
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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